2-ETHOXYETHYL 4-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE
Overview
Description
2-ETHOXYETHYL 4-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is an organic compound with the molecular formula C21H25NO5 and a molecular weight of 371.43 g/mol . This compound is characterized by its complex structure, which includes an ethoxyethyl group, a dimethylphenoxy group, and an acetamidobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-ETHOXYETHYL 4-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 2,6-Dimethylphenoxyacetic Acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid under basic conditions.
Acylation Reaction: The 2,6-dimethylphenoxyacetic acid is then acylated with 4-aminobenzoic acid to form the intermediate compound.
Esterification: The final step involves the esterification of the intermediate with 2-ethoxyethanol under acidic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-ETHOXYETHYL 4-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ETHOXYETHYL 4-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-ETHOXYETHYL 4-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
2-ETHOXYETHYL 4-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE can be compared with similar compounds such as:
- 2-Methoxyethyl 4-[2-(2,6-Dimethylphenoxy)acetamido]benzoate
- 2-Butoxyethyl 4-[2-(2,6-Dimethylphenoxy)acetamido]benzoate
- 2-Ethoxyethyl 4-[2-(2,4-Dimethylphenoxy)acetamido]benzoate
These compounds share similar structural features but differ in the substituents attached to the ethoxyethyl group or the phenoxy ring.
Properties
IUPAC Name |
2-ethoxyethyl 4-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-25-12-13-26-21(24)17-8-10-18(11-9-17)22-19(23)14-27-20-15(2)6-5-7-16(20)3/h5-11H,4,12-14H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRRJJCOAFFQKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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